(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
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Overview
Description
(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and methoxyimino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Methoxyimino Addition: The next step involves the addition of methoxyimino groups to the intermediate, which can be achieved through a condensation reaction with methoxyamine under acidic conditions.
Formation of the Prop-1-en-1-ol Backbone: The final step involves the formation of the prop-1-en-1-ol backbone through a series of aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxyimino groups to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
- (1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
Uniqueness
(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C12H13BrN2O3 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8- |
InChI Key |
LHOIPFKEIFHCKG-ZNDFLSNFSA-N |
Isomeric SMILES |
CON/C=C(\C=N/OC)/C(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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